molecular formula C11H17NO8 B1201027 Sarmentosin epoxide CAS No. 81907-02-0

Sarmentosin epoxide

Cat. No. B1201027
CAS RN: 81907-02-0
M. Wt: 291.25 g/mol
InChI Key: MGWCXJDKHMCXRL-YMGPVYFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarmentosin epoxide is a glycoside.

Scientific Research Applications

Antioxidant Activity

Sarmentosin epoxide, identified in plants like Piper sarmentosum, shows significant potential in antioxidant activity. Hussain et al. (2010) conducted a study using ethanol extracts of fruit and leaves of Piper sarmentosum in a rat model. Their findings indicate that these extracts, which include compounds like sarmentosin, exhibit significant in vivo antioxidant activity. This is vital in combating diseases involving free radicals (Hussain et al., 2010).

Plant Defense and Insect Interaction

Sarmentosin epoxide also plays a role in the interaction between plants and insects. Bjarnholt et al. (2012) found that sarmentosin is sequestered from food plants by certain butterfly species, suggesting a role in plant defense and insect herbivory. This discovery adds to our understanding of ecological interactions and chemical defense mechanisms in nature (Bjarnholt et al., 2012).

Herbicidal Properties

Research by Feng et al. (2019) demonstrates the herbicidal potential of sarmentosin epoxide. They found that compounds isolated from Piper sarmentosum, including sarmentosin, show effective herbicidal activity. This opens avenues for developing natural, plant-derived herbicides (Feng et al., 2019).

Enzyme Inhibition

Kim et al. (2016) investigated compounds from Glycosmis stenocarpa for inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. Sarmentosin epoxide-related compounds showed significant inhibitory activity, highlighting its potential in medicinal chemistry (Kim et al., 2016).

Pharmacokinetics

Hussain et al. (2011) examined the pharmacokinetics of ethanol extract of Piper sarmentosum in rats. They quantified compounds like sarmentosin and found varying bioavailability, important for understanding the therapeutic potential and safety of plant-based medicines (Hussain et al., 2011).

Epoxidation in Chemical Industry

Kamata et al. (2003) focused on the epoxidation of olefins, a significant process in industrial chemistry. While not directly studying sarmentosin epoxide, this research contributes to understanding the broader context of epoxide utility in chemical synthesis (Kamata et al., 2003).

properties

CAS RN

81907-02-0

Product Name

Sarmentosin epoxide

Molecular Formula

C11H17NO8

Molecular Weight

291.25 g/mol

IUPAC Name

2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile

InChI

InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1

InChI Key

MGWCXJDKHMCXRL-YMGPVYFXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2C(O2)(CO)C#N)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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